molecular formula C9H13NO3 B2765709 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid CAS No. 355020-52-9

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid

Cat. No.: B2765709
CAS No.: 355020-52-9
M. Wt: 183.207
InChI Key: SNKBPTNVGBTRHT-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a chemical compound with the CAS registry number 1143504-17-9 and the molecular formula C 10 H 15 NO 3 . This ester is a derivative of a 2,5-disubstituted oxazole-4-carboxylic acid, a structural motif of significant interest in medicinal and organic chemistry. Oxazole derivatives are a valuable class of heterocyclic compounds. They serve as key building blocks in the synthesis of more complex molecules and are frequently investigated for their diverse biological activities . Research into similar 2,5-disubstituted oxazole-4-carboxylic acid derivatives has demonstrated their potential in various biological applications, including serving as antimicrobial agents and as inhibitors of biofilm formation in pathogens like Staphylococcus aureus . The structural features of this compound, specifically the methyl ester functional group, make it a versatile intermediate for further chemical transformations. It can be used in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to create more complex, trisubstituted oxazole libraries for high-throughput screening and drug discovery efforts . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling and use of this chemical.

Properties

IUPAC Name

2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBPTNVGBTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Alkylation Strategy

A less common but mechanistically distinct approach involves bromination at the oxazole’s 4-position followed by tert-butyl group introduction:

  • Bromination : Treatment of 5-methyloxazole-4-carboxylic acid methyl ester with phosphorus tribromide (PBr₃) in dichloromethane yields the 4-bromo derivative.
  • Alkylation : Reaction with tert-butyl magnesium bromide (t-BuMgBr) in tetrahydrofuran at −78°C installs the tert-butyl group.

This method provides modular access to diverse 4-substituted oxazoles but suffers from lower yields (45–55%) compared to cyclization approaches.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

  • Cyclization Time : Reduced from 12 hours to 15 minutes.
  • Temperature : Maintained at 150°C for optimal ring formation.
  • Yield Improvement : 78% vs. 63% for conventional heating.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-established, industrial production requires modifications for safety and efficiency:

Flow Chemistry Implementation

Continuous flow microreactor systems address exothermicity concerns in the cyclization step:

  • Reactor Type : Packed-bed reactor with MnO₂ catalyst.
  • Flow Rate : 60–100 μL/min.
  • Throughput : 1.2 kg/day for methyl ester intermediate.

Table 2: Industrial vs. Laboratory Synthesis Metrics

Parameter Laboratory Industrial
Cycle Time 24 hours 8 hours
Yield 63% 71%
Byproduct Formation 12% 5%

Solvent Recovery Systems

Closed-loop THF recovery units reduce environmental impact and operational costs by 40% compared to batch processes.

Analytical Characterization

Critical quality control parameters and their analytical methods:

Table 3: Characterization Data

Parameter Method Specification
Purity HPLC (C18 column) ≥98%
Identity ¹H NMR (CDCl₃) δ 1.35 (s, 9H, t-Bu)
Residual Solvents GC-MS <500 ppm THF

The tert-butyl group’s characteristic singlet at δ 1.35 ppm in proton NMR provides definitive structural confirmation.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups into the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound serves as a building block in the synthesis of pharmaceutical agents. Its oxazole moiety is known to interact with biological targets, which can lead to modulation of enzyme activities or receptor interactions. Such properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Case Study:
Research has shown that derivatives of oxazole compounds exhibit various biological activities, including antibacterial and anticancer properties. For instance, macrooxazoles derived from related compounds demonstrated cytotoxic activity against cancer cell lines and inhibited biofilm formation of Staphylococcus aureus . This suggests that 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid could be explored for similar therapeutic applications.

Organic Synthesis

Synthetic Intermediates:
The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and decarboxylation processes, enhances its utility in synthetic organic chemistry.

Data Table: Applications in Organic Synthesis

ApplicationDescription
Synthesis of HeterocyclesUsed as a precursor for synthesizing diverse heterocyclic compounds.
Coupling ReactionsInvolved in cross-coupling reactions to form carbon-carbon bonds.
Stereoselective SynthesisAids in the preparation of enantiomerically pure compounds for drug design.

Material Science

Polymer Chemistry:
In material science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of oxazole groups into polymers can improve thermal stability and mechanical strength.

Case Study:
Studies have indicated that polymers containing oxazole derivatives exhibit improved thermal properties compared to their non-oxazole counterparts. This enhancement is attributed to the rigid structure provided by the oxazole ring, which contributes to better thermal stability .

Potential Environmental Applications

Biodegradable Materials:
Given the increasing focus on sustainability, there is potential for developing biodegradable materials using this compound as a building block. Research into oxazole-containing polymers may yield materials that are both functional and environmentally friendly.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxazole-carboxylic acid derivatives. For example:

  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid (CAS 1909319-03-4):
    • Substituents : Features a tert-butoxycarbonyl (Boc)-protected piperidine ring at position 2 and a carboxylic acid at position 5 .
    • Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and material science due to its rigid piperidine-oxazole scaffold .
    • Key Differences : Unlike 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid, this analog lacks steric hindrance from a tert-butyl group but incorporates a Boc-protected amine, enabling peptide coupling reactions .

Physicochemical Properties

Property This compound 2-(Boc-piperidinyl)-oxazole-5-carboxylic Acid
Molecular Weight (g/mol) Not reported 296.32
Purity Not available ≥95%
Key Functional Groups tert-butyl, methyl, carboxylic acid Boc-piperidine, carboxylic acid
Solubility Likely moderate in polar solvents Soluble in DMSO, dichloromethane

Research Findings

  • Synthetic Utility : Oxazole-4-carboxylic acids are less commonly reported than oxazole-5-carboxylic acids (e.g., the Boc-piperidinyl analog), which are frequently used as intermediates in drug discovery .

Limitations and Contradictions in Evidence

  • The closest analog (CAS 1909319-03-4) differs in substitution pattern and applications .
  • Irrelevant Source : (Lowry et al., 1951) discusses protein quantification and is unrelated to oxazole chemistry .

Biological Activity

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its oxazole ring, which is notable for its unique structural features, including a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 183.21 g/mol
  • Structure : The compound features an oxazole ring with specific substitutions that influence its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial biofilms, particularly Staphylococcus aureus. In studies, derivatives demonstrated significant inhibition of biofilm formation .
  • Cytotoxicity : Some oxazole derivatives have displayed cytotoxic effects against cancer cell lines. For instance, a mixture containing related compounds exhibited weak cytotoxic activity with an IC50_{50} of 23 µg/mL against HeLa cells and mouse fibroblasts .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions like cancer and bacterial infections.

Antimicrobial Effects

A study focusing on oxazole derivatives isolated from the fungus Phoma macrostoma showed that certain compounds could inhibit biofilm formation by up to 79% at concentrations of 250 µg/mL. This suggests that similar structural compounds, including this compound, may possess significant antimicrobial properties .

Cytotoxicity in Cancer Cells

Research has indicated that derivatives of oxazole can exhibit antiproliferative activity against various human tumor cell lines. For example, compounds structurally related to this compound were tested for their ability to inhibit tumor cell proliferation, revealing IC50_{50} values ranging from nM to µM levels across different cell lines .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
4-tert-Butyl-5-methyl-oxazole-2-carboxylic acid1392519-45-7Different substitution pattern on the oxazole ring
Methyl ester derivative1989659-74-6Affects solubility and potential bioactivity
2-t-butyl-4-methyl-5-oxo-[1,3]dioxolane-4-carboxylic acid545703Contains a dioxolane structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization of oxazole precursors. For example, tert-butyl groups are often introduced via Boc-protection strategies, followed by regioselective alkylation at the oxazole ring. Key intermediates (e.g., Boc-protected amines) are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Carboxylic acid functionality is confirmed via FT-IR (C=O stretch at ~1700 cm1^{-1}) and 1H NMR^1 \text{H NMR} (broad peak for -COOH at δ 10–12 ppm) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Degradation is monitored via HPLC-UV at 210–254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Oxazole ring hydrolysis under acidic conditions is a common degradation pathway, confirmed by LC-MS detection of ring-opened byproducts .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the oxazole ring in this compound?

  • Methodological Answer : Steric and electronic effects dominate regioselectivity. For example, tert-butyl groups hinder electrophilic substitution at C4, directing reactions to C4. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices. Experimental validation involves competitive reactions with halogenating agents (e.g., NBS), followed by 1H NMR^1 \text{H NMR} analysis of product ratios .

Q. How can contradictory bioactivity data for oxazole derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurities. Standardized protocols include:

  • Purification : HPLC (>95% purity) to exclude synthetic byproducts.
  • Assay Controls : Use of reference compounds (e.g., known kinase inhibitors) to validate biological assays.
  • Molecular Docking : Compare binding poses in target proteins (e.g., COX-2 or kinases) to explain divergent activities .

Q. What advanced analytical techniques differentiate isomeric oxazole derivatives during structural elucidation?

  • Methodological Answer :

  • NMR : 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} and NOESY identify spatial proximity of substituents.
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral oxazole derivatives.
  • Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., methyl vs. tert-butyl group placement) .

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